3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-hydroxybenzimidamide
Description
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3O/c14-10-5-9(13(15,16)17)6-19-11(10)7-2-1-3-8(4-7)12(18)20-21/h1-6,21H,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLNLWQGSRJODS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=NO)N)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-hydroxybenzimidamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with 3-chloro-5-(trifluoromethyl)pyridine and benzimidamide.
Nitration and Reduction: The pyridine derivative undergoes nitration followed by reduction to introduce the hydroxyl group.
Coupling Reaction: The hydroxylated pyridine is then coupled with benzimidamide under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions and prevent decomposition of intermediates.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-hydroxybenzimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyridine ring.
Substitution: Halogen atoms (chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu).
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Dehydroxylated derivatives.
Substitution Products: Compounds with different functional groups replacing chlorine.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, 3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-hydroxybenzimidamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its structure suggests it could interact with biological targets, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-hydroxybenzimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The trifluoromethyl and chlorine groups enhance its binding affinity and specificity, while the hydroxyl group can participate in hydrogen bonding, stabilizing the interaction.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound shares structural motifs with several pyridine and benzamide derivatives, as outlined below:
Table 1: Key Structural Differences and Similarities
Functional Group Impact on Bioactivity
- N-Hydroxyimidamide vs.
- 2-Oxopyridine vs. Ethenyl/Ethyl Linkers : The oxopyridine ring introduces rigidity, contrasting with the flexible ethenyl or ethyl linkers in metabolites and fluopyram. This could influence conformational preferences in biological interactions .
- Trifluoromethyl/Chloro Substitutions : These electron-withdrawing groups are conserved across analogs, suggesting shared roles in enhancing lipophilicity and resistance to oxidative degradation .
Metabolic and Residue Considerations
- The target compound’s hydroxyimidamide group may undergo hydrolysis to form benzamide metabolites, analogous to fluopyram’s degradation into 2-(trifluoromethyl)benzamide .
- In contrast, olefin isomers (e.g., N-{(E/Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl} benzamide) are noted as minor metabolites in pesticides, with residue definitions requiring inclusion in dietary assessments .
Biological Activity
3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-hydroxybenzimidamide is a novel compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : CHClFNO
- Molecular Weight : 267.64 g/mol
- CAS Number : Not directly available but related compounds can be referenced for structural understanding.
Biological Activity Overview
The compound belongs to a class of benzimidamide derivatives, which have shown various biological activities including antimalarial and anticancer properties. The trifluoromethyl group is known to enhance biological activity compared to its hydrogenated counterparts, making this compound a subject of interest in medicinal chemistry.
Antimalarial Activity
Research indicates that amidoxime derivatives, including those similar to this compound, exhibit significant antimalarial effects. A study highlighted that the presence of the trifluoromethyl group increases the reactivity and potency against malaria parasites .
Anticancer Potential
The compound is also being explored for its potential as an angiogenesis inhibitor. Angiogenesis is crucial for tumor growth and metastasis. Compounds with a similar structure have been utilized in the synthesis of triazine inhibitors aimed at treating cancer and macular degeneration . The pharmacophore core of this compound suggests it could be effective against various cancer types.
Synthesis Methods
The synthesis of this compound has been achieved through several methods, primarily involving the reaction of pyridine derivatives with hydroxylamine and subsequent modifications .
Key Synthesis Steps:
- Preparation of Pyridine Derivative : Starting from 3-chloro-5-(trifluoromethyl)pyridine.
- Formation of Benzimidamide : Reacting with appropriate amines under controlled conditions.
- Hydroxylamine Reaction : Introducing hydroxylamine to form the N-hydroxy derivative.
Case Studies and Research Findings
- Antimalarial Study : A comparative analysis showed that amidoxime derivatives exhibit higher efficacy against Plasmodium falciparum compared to traditional treatments .
- Cancer Research : Compounds structurally similar to this compound have been successfully tested in vitro, demonstrating inhibition of endothelial cell proliferation, which is critical in angiogenesis .
Data Table: Biological Activities of Related Compounds
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-hydroxybenzimidamide?
Answer:
The synthesis typically involves multi-step organic reactions , including:
- Suzuki-Miyaura coupling to introduce the pyridine moiety, followed by hydroxylamine condensation to form the benzimidamide group .
- Nucleophilic aromatic substitution (SNAr) for halogen displacement, leveraging the electron-withdrawing trifluoromethyl group to activate the pyridine ring for reaction .
Key considerations : - Use anhydrous conditions and catalysts (e.g., Pd(PPh₃)₄) for coupling reactions.
- Monitor reaction progress via TLC or HPLC to ensure intermediate purity.
Basic: How can the structure of this compound be confirmed experimentally?
Answer:
Structural characterization requires:
- X-ray crystallography for unambiguous confirmation of the 3D arrangement, particularly the orientation of the trifluoromethyl and chloro groups .
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify substituent positions and hydrogen bonding in the benzimidamide group .
- High-resolution mass spectrometry (HRMS) to validate molecular formula and isotopic patterns .
Basic: What preliminary assays are used to assess its antibacterial activity?
Answer:
Initial screening involves:
- Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition studies targeting bacterial acyl carrier protein synthase (AcpS-pptase) , a key enzyme in fatty acid biosynthesis .
Note : Include positive controls (e.g., ciprofloxacin) and solvent controls to validate results.
Advanced: How can reaction yields be optimized for the trifluoromethylpyridine intermediate?
Answer:
Yield optimization strategies :
- Temperature control : Maintain 80–100°C during SNAr reactions to balance reactivity and side-product formation .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states in coupling reactions .
- Catalyst screening : Test Pd-based catalysts (e.g., PdCl₂(dppf)) for improved regioselectivity in cross-coupling steps .
Advanced: What structural modifications enhance this compound’s bioactivity while reducing toxicity?
Answer:
Rational design approaches :
- Electron-withdrawing group substitution : Replace chloro with cyano groups to improve enzyme-binding affinity without increasing cytotoxicity .
- Hydroxylamine derivatization : Introduce methyl or ethyl groups to the hydroxylamine moiety to enhance metabolic stability .
Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with AcpS-pptase before synthesis .
Advanced: How should researchers resolve contradictions in reported antibacterial data for analogs of this compound?
Answer:
Contradiction analysis steps :
- Strain-specific variability : Test against isogenic bacterial strains to isolate resistance mechanisms (e.g., efflux pumps) .
- Metabolomic profiling : Compare intracellular metabolite levels (e.g., acyl-ACPs) to confirm target engagement .
- Synergy studies : Combine with β-lactam antibiotics to assess potentiation effects, which may explain divergent results .
Advanced: What analytical techniques are critical for detecting degradation products under varying pH conditions?
Answer:
Degradation pathway elucidation :
- LC-MS/MS to identify hydrolyzed products (e.g., benzamide derivatives at acidic pH) .
- Stability studies : Use accelerated stability chambers (40°C/75% RH) and monitor via UV-Vis spectroscopy for real-time degradation kinetics .
Mitigation : Add antioxidants (e.g., BHT) to formulations to suppress oxidative breakdown .
Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetics?
Answer:
In silico strategies :
- ADMET prediction : Use QSAR models (e.g., SwissADME) to optimize logP (<3) and polar surface area (>60 Ų) for oral bioavailability .
- Free-energy perturbation (FEP) : Simulate binding free energy changes upon substitution to prioritize synthetic targets .
Validation : Cross-reference with in vitro Caco-2 permeability assays to confirm predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
